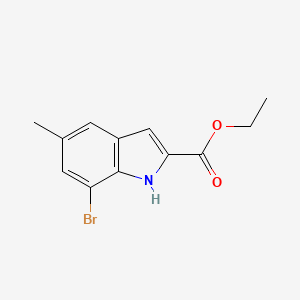

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIFCUFDYHGQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate: A Keystone Building Block for Drug Discovery

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This technical guide provides an in-depth examination of the synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a highly functionalized intermediate valuable for the development of novel therapeutic agents. We will dissect the prevalent Fischer indole synthesis, offering a rationale for strategic decisions, a detailed, replicable experimental protocol, and a comprehensive analysis of the reaction mechanism. This document is intended for researchers, chemists, and professionals in the field of drug development, providing the necessary insights for the successful laboratory-scale synthesis of this key compound.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, renowned for its wide spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2] Compounds incorporating this bicyclic aromatic heterocycle are integral to both natural alkaloids and blockbuster synthetic drugs.[3] The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, in particular, is a versatile building block. The ester at the C-2 position provides a handle for further derivatization, while the bromine at C-7 and the methyl group at C-5 offer points for diversification and modulation of electronic and steric properties, making it an attractive starting material for complex molecule synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points towards the Fischer indole synthesis as a robust and well-established strategy.[4][5] This approach involves the acid-catalyzed cyclization of an arylhydrazone, which is, in turn, formed from the corresponding arylhydrazine and a keto-ester.

Caption: Key stages of the Fischer Indole Synthesis workflow.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the arylhydrazine intermediate and the subsequent Fischer cyclization.

Stage 1: Synthesis of (2-bromo-4-methylphenyl)hydrazine hydrochloride

Causality: This stage converts the readily available aniline into the necessary hydrazine. The classical method involves diazotization with sodium nitrite under acidic conditions to form a diazonium salt, which is then reduced in situ, typically with tin(II) chloride. This method is reliable and avoids the isolation of the potentially unstable diazonium intermediate.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles | Role |

| 2-Bromo-4-methylaniline | 186.05 | 10.0 g | 53.7 mmol | Starting Material |

| Conc. HCl (37%) | 36.46 | 30 mL | - | Acidic Medium |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 56.5 mmol | Diazotizing Agent |

| Tin(II) Chloride Dihydrate | 225.65 | 30.3 g | 134.3 mmol | Reducing Agent |

| Deionized Water | 18.02 | ~150 mL | - | Solvent |

| Diethyl Ether | 74.12 | ~200 mL | - | Extraction Solvent |

Procedure:

-

Diazotization: To a 250 mL flask, add 2-bromo-4-methylaniline (10.0 g) and concentrated HCl (30 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (3.9 g) in deionized water (15 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes in the cold bath.

-

Reduction: In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (30.3 g) in concentrated HCl (25 mL) with gentle warming. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with rapid stirring. A precipitate will form. Allow the mixture to stir at room temperature for 2 hours.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with a small amount of cold water.

-

Purification (Optional but Recommended): Recrystallize the crude solid from a minimal amount of hot ethanol to yield (2-bromo-4-methylphenyl)hydrazine hydrochloride as a crystalline solid. Dry under vacuum.

Stage 2: Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

Causality: This is the core Fischer synthesis. The hydrazine hydrochloride is first condensed with ethyl pyruvate to form the hydrazone. The subsequent cyclization is promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and a high-boiling solvent, facilitating the high temperatures often required for the rearrangement and dehydration steps.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles | Role |

| (2-bromo-4-methylphenyl)hydrazine HCl | 237.52 | 10.0 g | 42.1 mmol | Hydrazine Source |

| Ethyl Pyruvate | 116.12 | 5.3 g | 45.6 mmol | Carbonyl Source |

| Polyphosphoric Acid (PPA) | - | ~50 g | - | Catalyst/Solvent |

| Ethanol | 46.07 | 100 mL | - | Solvent |

| Saturated NaHCO₃ solution | - | ~200 mL | - | Quenching Agent |

| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |

| Brine | - | ~100 mL | - | Washing Agent |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

Procedure:

-

Hydrazone Formation: Suspend (2-bromo-4-methylphenyl)hydrazine hydrochloride (10.0 g) in ethanol (100 mL) in a 250 mL round-bottom flask. Add ethyl pyruvate (5.3 g) and stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone should form.

-

Remove the ethanol under reduced pressure to obtain the crude hydrazone.

-

Cyclization: To the flask containing the crude hydrazone, carefully add polyphosphoric acid (~50 g). Heat the resulting paste with stirring to 90-100 °C for 1 hour. The mixture will become a dark, viscous solution.

-

Workup: Carefully pour the hot reaction mixture onto crushed ice (~200 g). This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the title compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (br s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~7.1 (s, 1H, H-3), ~4.4 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~136, ~132, ~130, ~128, ~125, ~120, ~115, ~105 (Aromatic & C-2/C-3), ~61 (OCH₂), ~21 (Ar-CH₃), ~14 (OCH₂CH₃). |

| Mass Spec (ESI+) | m/z: 282.0, 284.0 [(M+H)⁺, isotopic pattern for Br]. |

| Appearance | Off-white to pale yellow solid. |

Note: Exact chemical shifts (δ) may vary slightly based on solvent and concentration.

Alternative Synthetic Routes

While the Fischer synthesis is highly effective, other named reactions could theoretically be employed, though they may present challenges for this specific substitution pattern.

-

Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. [6][7][8]It is particularly useful for synthesizing 7-substituted indoles. [7]However, it requires the synthesis of 1-bromo-2-nitro-5-methylbenzene and the use of three equivalents of a Grignard reagent, which can affect functional group tolerance. [9][10]* Reissert Indole Synthesis: This pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. [11][12]This would require 2-bromo-4-methyl-1-nitrotoluene as a starting material, and the reaction conditions are often harsh. [13]

Safety and Handling

-

Aromatic Amines/Hydrazines: Compounds like 2-bromo-4-methylaniline and its hydrazine derivative are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a certified chemical fume hood.

-

Acids: Concentrated hydrochloric acid and polyphosphoric acid are highly corrosive. Handle with extreme care, using appropriate PPE. PPA reacts exothermically with water; quenching should always be done by adding the acid mixture to ice, never the other way around.

-

Sodium Nitrite: This is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation.

Conclusion

The Fischer indole synthesis provides a reliable and scalable route to ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. The procedure outlined in this guide, from the preparation of the key arylhydrazine intermediate to the final acid-catalyzed cyclization and purification, offers a field-proven method for obtaining this valuable research chemical. The strategic functionalization of this indole derivative makes it a powerful platform for the synthesis of more complex molecules, paving the way for new discoveries in medicinal chemistry and drug development.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]

-

YouTube. Fischer Indole Synthesis. (2021-08-05). Available from: [Link]

- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

-

The Open Medicinal Chemistry Journal. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

Name-Reaction.com. Bartoli indole synthesis. Available from: [Link]

-

YouTube. Reissert Indole Synthesis: The Path to Perfect Indoles. (2020-03-23). Available from: [Link]

-

University of Porto Repository. Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Available from: [Link]

-

ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. Available from: [Link]

-

YouTube. Bartoli Indole Synthesis. (2024-12-16). Available from: [Link]

-

ACS Publications. Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air | The Journal of Organic Chemistry. Available from: [Link]

-

PubMed Central (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

Reissert Indole Synthesis. Available from: [Link]

-

MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications. Available from: [Link]

-

PubMed. Regioselective radical arylation of anilines with arylhydrazines. Available from: [Link]

-

YouTube. Reissert Indole Synthesis. (2024-12-20). Available from: [Link]

-

Royal Society of Chemistry. Applications of Bartoli indole synthesis. Available from: [Link]

-

ACS Publications. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides | Organic Letters. Available from: [Link]

-

Wikimedia Commons. File:Reissert Indole Synthesis Mechanism.png. Available from: [Link]

-

Preprints.org. Indole-Based Metal Complexes and Their Medicinal Applications. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

-

Online Organic Chemistry Tutor. Bartoli Indole Synthesis. Available from: [Link]

-

Michigan State University. Bartoli Indole Synthesis. Available from: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. testbook.com [testbook.com]

- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Physical and chemical properties of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activities. Among the vast array of indole derivatives, halogenated congeners serve as versatile intermediates, offering reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specific and valuable building block: ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized understanding of this compound's properties and utility, grounded in established chemical principles and practical applications. This document is designed to empower researchers in leveraging this molecule to its full potential in their scientific endeavors.

Molecular Identity and Physicochemical Properties

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a polysubstituted indole derivative with the chemical formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol .[1] Its unique substitution pattern, featuring a bromine atom at the 7-position, a methyl group at the 5-position, and an ethyl carboxylate at the 2-position, makes it a strategic synthon in organic chemistry.

Table 1: Core Properties of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

| Property | Value | Source(s) |

| CAS Number | 15936-72-8 | [1] |

| Molecular Formula | C₁₂H₁₂BrNO₂ | [1] |

| Molecular Weight | 282.13 g/mol | |

| Appearance | Solid (predicted) | General knowledge |

| Storage Conditions | Long-term storage at -20°C is recommended.[2] | [2] |

The indole core itself is a bicyclic aromatic heterocycle, and its chemical stability is a subject of quantum mechanics computations.[2] The introduction of substituents, such as the electron-withdrawing bromine atom and ethyl carboxylate group, and the electron-donating methyl group, significantly influences the electron density distribution within the indole ring system, thereby modulating its reactivity and physical properties.

Synthesis and Purification

The synthesis of substituted indoles is a well-established field of organic chemistry, with the Fischer indole synthesis being a classic and versatile method.[3][4] While a specific, detailed protocol for the direct synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not prominently described in the literature, a plausible and efficient route can be designed based on this fundamental reaction.

Conceptual Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia.[4] For the target molecule, the logical precursors would be (4-bromo-2-methylphenyl)hydrazine and ethyl pyruvate.

Sources

- 1. cas 15936-72-8|| where to buy Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate [english.chemenu.com]

- 2. 15936-72-8|Ethyl 7-Bromo-5-Methyl-1h-Indole-2-Carboxylate|Ethyl 7-Bromo-5-Methyl-1h-Indole-2-Carboxylate|-范德生物科技公司 [bio-fount.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. scispace.com [scispace.com]

An In-Depth Technical Guide to Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its versatile structure allows for diverse functionalization, leading to compounds with applications in oncology, neurology, and infectious diseases. Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (CAS Number: 15936-72-8) is a key heterocyclic building block, offering researchers a strategic entry point for the synthesis of novel and complex bioactive molecules. The presence of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, impacting its binding affinity to biological targets. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is presented in the table below. While extensive experimental data is not publicly available, these properties are predicted based on its chemical structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 15936-72-8 | [2] |

| Molecular Formula | C₁₂H₁₂BrNO₂ | [3] |

| Molecular Weight | 282.13 g/mol | [3] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

Synthesis of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate: A Representative Protocol via Fischer Indole Synthesis

The proposed synthesis involves two main steps: the formation of the hydrazone from 3-bromo-5-methylphenylhydrazine and ethyl pyruvate, followed by the acid-catalyzed intramolecular cyclization to form the indole ring.

Experimental Protocol

Step 1: Formation of Ethyl 2-((3-bromo-5-methylphenyl)hydrazono)propanoate (Hydrazone Intermediate)

-

To a solution of 3-bromo-5-methylaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the mixture to 60-70 °C for 1-2 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 3-bromo-5-methylphenylhydrazine hydrochloride.

-

Isolate the hydrazine salt by filtration, wash with cold water, and dry under vacuum.

-

Suspend the 3-bromo-5-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.0-1.1 eq) to the suspension.

-

Heat the mixture to reflux for 30-60 minutes.

-

Cool the reaction mixture to room temperature and isolate the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry.

Step 2: Fischer Indole Cyclization to Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

-

Combine the dried hydrazone from Step 1 with a suitable acid catalyst. Common catalysts for this reaction include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid in a high-boiling solvent such as ethylene glycol or acetic acid.[1][4]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 150-170 °C for 2-5 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.

Synthetic Workflow Diagram

Caption: Fischer Indole Synthesis of the target compound.

Characterization and Spectroscopic Analysis

While a specific peer-reviewed publication with the full spectroscopic data for Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is not available, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group on the indole ring, and distinct aromatic protons. The proton at the C3 position of the indole will likely appear as a singlet. The protons on the benzene ring will exhibit a splitting pattern consistent with their substitution.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the indole ring system. The positions of the signals for the aromatic carbons will be influenced by the bromo and methyl substituents.

-

IR Spectroscopy: The infrared spectrum should display a characteristic N-H stretching band for the indole amine, a strong C=O stretching band for the ester, and various C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (281/283 m/z due to the bromine isotopes) and characteristic fragmentation patterns.

Reactivity and Applications in Drug Discovery

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond and the potential for modification at the indole nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of 7-aminoindole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Reaction: Reaction with alkenes to form new C-C bonds.

These transformations provide access to a diverse range of substituted indoles that can be further elaborated into potential drug candidates.

Logical Flow of Synthetic Utility

Caption: Synthetic utility of the title compound.

Potential Therapeutic Applications

Substituted indole-2-carboxylates are prevalent motifs in a variety of biologically active compounds. The 7-bromo-5-methyl substitution pattern of the title compound makes it an attractive starting material for the development of therapeutics in areas such as:

-

Oncology: Many kinase inhibitors, which are a major class of anticancer drugs, feature substituted indole cores. The ability to introduce diverse substituents at the 7-position allows for the fine-tuning of binding interactions with the kinase active site.

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as antiviral and antimicrobial agents. The specific substitution pattern of this compound could lead to the discovery of novel agents with improved potency and selectivity.

-

Central Nervous System (CNS) Disorders: The indole nucleus is structurally related to neurotransmitters like serotonin. Derivatives of this compound could be explored for their potential to modulate CNS targets.

Conclusion

References

- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubChem. 7-Bromo-1-ethyl-5-methylindole-2-carboxylic acid. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

AbacipharmTech. Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. [Link]

-

RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [Link]

-

ACS Publications. Journal of Medicinal Chemistry Vol. 48 No. 7. [Link]

Sources

- 1. Ethyl 5-bromo-1H-indole-7-carboxylate [myskinrecipes.com]

- 2. cas 15936-72-8|| where to buy Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate [english.chemenu.com]

- 3. Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not only the raw spectral data but also a deep dive into the causality behind experimental choices and data interpretation, ensuring scientific integrity and practical utility.

The indole scaffold is a privileged structure in drug discovery, and understanding the precise substitution pattern is crucial for structure-activity relationship (SAR) studies. This guide will walk you through the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this specific indole derivative, providing insights grounded in established principles of spectroscopic analysis.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate with the standard IUPAC numbering for the indole ring system.

Caption: Molecular structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. These predictions are based on the analysis of similar substituted indole derivatives.[1]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH (H-1) | ~11.8 | br s | - |

| H-3 | ~7.1 | s | - |

| H-4 | ~7.5 | s | - |

| H-6 | ~7.2 | s | - |

| CH₃ (on C-5) | ~2.4 | s | - |

| O-CH₂ | ~4.4 | q | ~7.1 |

| O-CH₂-CH₃ | ~1.4 | t | ~7.1 |

Interpretation of the ¹H NMR Spectrum

-

Indole NH Proton (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (~11.8 ppm). This significant downfield shift is due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding. The broadness of the signal is a result of quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange.[2]

-

Indole Ring Protons (H-3, H-4, H-6):

-

The H-3 proton is anticipated to be a singlet around 7.1 ppm. Its chemical shift is influenced by the electron-withdrawing carboxylate group at the C-2 position.

-

The H-4 proton, being adjacent to the bromine atom, is expected to be deshielded and appear as a singlet around 7.5 ppm.

-

The H-6 proton is predicted to be a singlet around 7.2 ppm, influenced by the adjacent methyl group.

-

-

Methyl Protons (on C-5): The protons of the methyl group at the C-5 position are expected to appear as a sharp singlet around 2.4 ppm.

-

Ethyl Ester Protons: The ethyl group will give rise to a quartet (~4.4 ppm) for the methylene (-CH₂-) protons, which are coupled to the three protons of the methyl group. The methyl (-CH₃) protons will appear as a triplet (~1.4 ppm) due to coupling with the two methylene protons. The characteristic quartet-triplet pattern is a hallmark of an ethyl group.[3]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate data interpretation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for indole derivatives as it can help in observing the NH proton more clearly.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate are listed below, based on data from analogous structures.[1][4]

| Carbon | Predicted δ (ppm) |

| C=O | ~162 |

| C-2 | ~135 |

| C-7a | ~137 |

| C-5 | ~131 |

| C-3a | ~128 |

| C-4 | ~124 |

| C-6 | ~122 |

| C-7 | ~105 |

| C-3 | ~108 |

| O-CH₂ | ~61 |

| CH₃ (on C-5) | ~21 |

| O-CH₂-CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, expected around 162 ppm.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring system will resonate in the aromatic region (100-140 ppm).

-

The carbon bearing the bromine atom (C-7) is expected to be significantly shielded due to the "heavy atom effect," appearing around 105 ppm.

-

The other substituted carbons (C-2, C-5, C-7a) will have distinct chemical shifts based on their electronic environment.

-

-

Aliphatic Carbons: The ethyl ester carbons will appear in the upfield region, with the methylene carbon (~61 ppm) being more deshielded than the methyl carbon (~14 ppm). The methyl group on the indole ring is expected around 21 ppm.

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₂BrNO₂. The calculated monoisotopic mass is 281.0051 u. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 281 and 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a fragment ion at m/z 236/238.

-

Loss of ethanol (-CH₃CH₂OH): Another possible fragmentation is the loss of a neutral ethanol molecule, resulting in an ion at m/z 235/237.

-

Loss of the entire ester group (-COOCH₂CH₃): Cleavage of the bond between the indole ring and the ester group would lead to a fragment at m/z 208/210.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3400-3300 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (ester) | 1720-1700 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| C-O Stretch (ester) | 1300-1100 | Strong |

| C-Br Stretch | 700-500 | Medium |

Interpretation of the IR Spectrum

-

A broad peak in the region of 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[5]

-

A strong, sharp absorption band between 1720-1700 cm⁻¹ is indicative of the C=O stretching of the ester functional group.

-

The C-O stretching vibrations of the ester will appear as strong bands in the 1300-1100 cm⁻¹ region.

-

The presence of aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range confirms the aromatic nature of the indole ring.

-

A medium intensity band in the 700-500 cm⁻¹ region can be attributed to the C-Br stretching vibration.

Caption: Principle of Infrared (IR) Spectroscopy.

References

-

ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-2-carboxylic acid, 2-(3-phenylpropyl)hydrazide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. As a key analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of this substituted indole derivative, which is a common scaffold in medicinal chemistry. This guide will delve into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling patterns, and a practical protocol for acquiring high-quality data.

Introduction: The Structural Significance of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

Indole and its derivatives are ubiquitous in nature and form the core of numerous pharmaceuticals.[1] The specific substitution pattern of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, featuring a bromine atom, a methyl group, and an ethyl ester, creates a unique electronic environment that can be precisely mapped by ¹H NMR spectroscopy. Understanding this spectrum is crucial for confirming the identity and purity of the compound during synthesis and for further structural modifications in drug discovery programs. The strategic placement of these functional groups can significantly influence the biological activity of the molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the indole ring. The analysis below is based on established principles of NMR spectroscopy and data from structurally similar compounds.[2][3][4]

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons in ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate are numbered as follows:

Caption: Molecular structure of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate with proton numbering.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. These values are estimates and may vary slightly depending on the solvent and experimental conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 11.5 - 12.0 | Broad Singlet | - | 1H |

| H6 | ~7.5 | Singlet | - | 1H |

| H4 | ~7.3 | Singlet | - | 1H |

| H3 | ~7.1 | Singlet | - | 1H |

| H8 (CH₂) | ~4.4 | Quartet | ~7.1 | 2H |

| H10 (CH₃) | ~2.4 | Singlet | - | 3H |

| H9 (CH₃) | ~1.4 | Triplet | ~7.1 | 3H |

Rationale for Spectral Predictions

-

Indole N-H Proton (H1): The proton attached to the indole nitrogen is typically observed as a broad singlet at a very downfield chemical shift (δ 11.5-12.0 ppm).[5] This is due to its acidic nature and participation in hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[6]

-

Aromatic Protons (H3, H4, H6):

-

H3: This proton is on the electron-rich pyrrole ring of the indole system and is expected to appear as a singlet around δ 7.1 ppm.[2] The adjacent C2 is substituted, so there is no vicinal coupling.

-

H4 and H6: These protons are on the benzene ring. The bromine at position 7 and the methyl group at position 5 are meta to H4 and H6, respectively. Due to the lack of ortho or meta proton neighbors, both H4 and H6 are expected to appear as singlets. The electron-withdrawing bromine atom will deshield the adjacent protons, while the electron-donating methyl group will shield them. H6, being ortho to the bromine, will be more deshielded than H4, which is ortho to the methyl group. Therefore, H6 is predicted to be downfield (~δ 7.5 ppm) relative to H4 (~δ 7.3 ppm).

-

-

Ethyl Ester Protons (H8 and H9): The ethyl group of the ester at position 2 gives rise to a characteristic quartet and triplet.

-

H8 (Methylene, -CH₂-): These two protons are adjacent to three equivalent protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4 lines) around δ 4.4 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[2]

-

H9 (Methyl, -CH₃): These three protons are adjacent to the two equivalent protons of the methylene group, leading to a triplet (n+1 = 2+1 = 3 lines) around δ 1.4 ppm.

-

-

Methyl Protons (H10): The methyl group at position 5 is attached to the aromatic ring and will appear as a sharp singlet around δ 2.4 ppm, as there are no adjacent protons to couple with.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, the following protocol is recommended.

Materials and Instrumentation

-

Sample: Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the following acquisition parameters (example for a 400 MHz spectrometer):

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (can be increased for dilute samples)

-

Pulse Angle: 30-45 degrees

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently verify the synthesis of this important indole derivative. This guide serves as a practical resource for the prediction, acquisition, and interpretation of its ¹H NMR spectrum, underpinning its application in synthetic and medicinal chemistry.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

El-Mekabaty, A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2779. [Link]

-

Gu, L., & Li, X. (2021). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Tetrahedron Letters, 82, 153385. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

SpectraBase. (n.d.). Ethyl indole-2-carboxylate. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

J&K Scientific. (n.d.). Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. [Link]

-

PubChem. (n.d.). Methyl 7-bromo-1-methyl-indole-5-carboxylate. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a compound of interest in pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its ionization and fragmentation. It presents a predictive framework for interpreting its mass spectrum, detailing the characteristic fragmentation pathways of the indole nucleus, the bromo-substituent, and the ethyl ester group, all grounded in established mass spectrometry principles. Furthermore, this guide outlines a robust, field-proven protocol for the analysis of this compound, with a focus on experimental choices that ensure data integrity and reproducibility. To enhance understanding, visual aids, including a proposed fragmentation pathway diagram and a summary table of key ions, are provided.

Introduction: The Role of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in Modern Drug Discovery

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The specific substitutions on this indole ring—a bromine atom at position 7, a methyl group at position 5, and an ethyl carboxylate at position 2—confer unique physicochemical properties to the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1]

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of such novel molecules. It yields critical data on molecular weight, elemental composition, and structural features by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. A thorough understanding of the mass spectrometric behavior of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is therefore essential for its unambiguous identification, purity assessment, and for monitoring its metabolic fate in biological systems.

This guide offers a detailed examination of the anticipated mass spectrum of this compound, with a particular focus on the mechanistic aspects of its fragmentation under Electron Ionization (EI).

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is expected to be highly informative, displaying characteristic fragments originating from the lability of the ester group and the inherent stability of the indole ring. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), will produce distinctive isotopic patterns for all bromine-containing fragments, which will manifest as pairs of peaks separated by 2 m/z units.

The Molecular Ion Peak

The molecular formula for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is C₁₂H₁₂BrNO₂. This corresponds to a monoisotopic mass of approximately 281.01 Da for the ⁷⁹Br isotope and 283.01 Da for the ⁸¹Br isotope. Consequently, the mass spectrum will prominently feature a molecular ion peak (M⁺˙) cluster at m/z 281 and 283, with nearly equal intensities.

Principal Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to occur via several competitive pathways, governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

-

Loss of an Ethoxy Radical (•OC₂H₅): A characteristic fragmentation for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical and the formation of a stable acylium ion.

-

M⁺˙ - •OC₂H₅ → [C₁₀H₇BrNCO]⁺ at m/z 236/238.

-

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can also lead to the loss of an ethyl radical.

-

M⁺˙ - •C₂H₅ → [C₁₀H₇BrNO₂]⁺ at m/z 252/254.

-

-

Loss of Ethylene (C₂H₄): The ester functionality can lead to the loss of an ethylene molecule, a common fragmentation for ethyl esters.[2]

-

M⁺˙ → [C₁₀H₈BrNO₂]⁺˙ + C₂H₄ at m/z 253/255.

-

-

Fragmentation of the Indole Core: The indole nucleus is known to undergo specific fragmentations. A notable fragmentation is the loss of hydrogen cyanide (HCN), which is characteristic of the indole ring system.[2]

-

Subsequent fragmentation of indole-containing ions, for instance, the ion at m/z 208/210, could lead to the loss of HCN, resulting in ions 27 mass units lighter (m/z 181/183).

-

-

Loss of Carbon Monoxide (CO): Acylium ions are susceptible to the loss of a carbon monoxide molecule.

-

[C₁₀H₇BrNCO]⁺ (m/z 236/238) - CO → [C₉H₇BrN]⁺ at m/z 208/210.

-

-

Loss of the Entire Ester Group (•COOC₂H₅): Direct cleavage of the bond connecting the indole ring to the carboxyl group can also take place.

-

M⁺˙ - •COOC₂H₅ → [C₈H₇BrN]⁺ at m/z 208/210.

-

Summary of Predicted Key Fragment Ions

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure/Fragment | Neutral Loss |

| 281/283 | [C₁₂H₁₂BrNO₂]⁺˙ (Molecular Ion) | - |

| 253/255 | [C₁₀H₈BrNO₂]⁺˙ | C₂H₄ |

| 252/254 | [C₁₀H₇BrNO₂]⁺ | •C₂H₅ |

| 236/238 | [C₁₀H₇BrNCO]⁺ | •OC₂H₅ |

| 208/210 | [C₉H₇BrN]⁺ | •COOC₂H₅ or •OC₂H₅ + CO |

| 181/183 | [C₈H₆BrN]⁺ | From m/z 208/210 via loss of HCN |

| 129 | [C₉H₇N]⁺ (Indole nucleus fragment) | Br and other fragments |

Visualizing the Fragmentation Pathway

Caption: Predicted EI fragmentation of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol details a robust methodology for the analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source. GC-MS is the preferred technique due to the anticipated volatility and thermal stability of the analyte.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution to achieve a working concentration appropriate for GC-MS analysis, typically within the 1-10 µg/mL range. The final concentration should be fine-tuned to prevent detector saturation.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: An Agilent 8890 GC System or a comparable instrument.

-

Mass Spectrometer: An Agilent 5977B GC/MSD or a similar model.

-

GC Column: A non-polar or medium-polarity column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or DB-5ms column is a common selection.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Inlet: A split/splitless injector. For maximum sensitivity, a splitless injection is advisable.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Hold: Maintain at 280 °C for 5 minutes. (Note: This program should be optimized based on the observed retention time of the analyte).

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard energy level that produces reproducible fragmentation patterns, facilitating comparison with spectral libraries.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400. This range will encompass the molecular ion and the majority of the anticipated fragments.

-

Scan Speed: A scan speed of at least 2 scans/second is recommended to ensure sufficient data points are collected across the chromatographic peak.

-

Data Acquisition and Analysis

-

Acquisition: Collect the data in full scan mode to capture the complete mass spectrum of the analyte.

-

Data Analysis:

-

Identify the chromatographic peak that corresponds to ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.

-

Extract the mass spectrum from the apex of this peak.

-

Identify the molecular ion peak and its characteristic isotopic signature.

-

Elucidate the fragmentation pattern and compare it with the predicted pathway.

-

If available, cross-reference the acquired spectrum with a spectral library for confirmation.

-

Workflow Diagram

Caption: A standard workflow for the GC-MS analysis of a small molecule.

Trustworthiness and Self-Validation

The protocol outlined herein is designed as a self-validating system. The use of a standardized 70 eV EI ionization ensures that the fragmentation patterns are highly reproducible and comparable across different instruments and laboratories. The temperature-programmed GC method facilitates the separation of the analyte from potential impurities, guaranteeing a "clean" mass spectrum. The characteristic isotopic signature of bromine acts as an internal validator for the identity of bromine-containing fragments; any significant deviation from the expected 1:1 ratio for ⁷⁹Br and ⁸¹Br should be thoroughly investigated. Moreover, the logical coherence between the observed fragments and the established principles of organic mass spectrometry provides a solid foundation for structural confirmation.

Conclusion

The mass spectrometric analysis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate offers a wealth of structural information. By leveraging a fundamental understanding of ionization and fragmentation principles, researchers can confidently identify this compound and interpret its mass spectrum. The predicted fragmentation pathways, primarily driven by the lability of the ethyl ester group and the characteristic cleavages of the indole nucleus, serve as a reliable guide for spectral interpretation. The experimental protocol provided offers a robust starting point for the analysis of this and similar molecules, thereby contributing to the advancement of pharmaceutical research and development.

References

-

PubChem Compound Summary for CID 15936-72-8, Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Sparkman, O. D., et al. (2011). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

-

Gao, J. M., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 485. [Link]

-

PubChem. [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

MySkinRecipes. Ethyl 5-bromo-1H-indole-7-carboxylate. [Link]

Sources

Solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies for its determination. The guide delves into the theoretical underpinnings of solubility, the influence of solvent properties, and detailed experimental protocols. The content is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and validated approach to solubility assessment in a drug development context.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile in various organic solvents is paramount for process optimization, purification, and formulation development. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and ultimately, compromised bioavailability of the final drug product.[2] This guide provides a detailed exploration of the solubility of this specific indole derivative, offering both theoretical insights and practical methodologies for its accurate determination.

Indole derivatives, as a class of compounds, are known for their diverse pharmacological activities, and their solubility is often influenced by the nature and position of substituents on the indole ring.[3][4][5] The presence of a bromine atom, a methyl group, and an ethyl carboxylate ester in the target molecule introduces a combination of hydrophobic and polar characteristics that dictate its interaction with different solvents.

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[6] The dissolution process is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate in organic solvents include:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents, such as alcohols, will interact differently with the solute compared to nonpolar solvents like hydrocarbons.

-

Hydrogen Bonding: The indole nitrogen is capable of hydrogen bonding, as is the carbonyl group of the ester. Solvents that can act as hydrogen bond donors or acceptors will exhibit different solubilizing capacities.

-

Van der Waals Forces: These non-specific interactions contribute to the overall solvation process.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the dissolution process is often endothermic.[7]

The interplay of these factors determines the extent to which ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate will dissolve in a particular organic solvent.

Experimental Determination of Solubility

Accurate determination of solubility is essential for reliable process development. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period, followed by the quantification of the dissolved solute in the saturated solution.

The Shake-Flask Method: A Validated Protocol

This protocol outlines the steps for determining the equilibrium solubility of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate.

Materials:

-

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or sealed flasks

-

Shaker or orbital incubator set to a constant temperature

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

Protocol:

-

Preparation: Add an excess amount of solid ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Discussion

Molecular Structure Analysis:

-

Indole Ring: The indole core is a bicyclic aromatic system with a nitrogen atom, contributing to its polarity and hydrogen bonding capability.

-

Ethyl Carboxylate Group: The ester group is polar and can act as a hydrogen bond acceptor.

-

Bromo and Methyl Groups: These substituents are relatively nonpolar and contribute to the overall lipophilicity of the molecule.

Predicted Solubility in Different Solvent Classes:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the indole nitrogen and the carbonyl oxygen of the ester, and as a hydrogen bond acceptor for the N-H of the indole. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have polar groups that can interact with the polar functionalities of the solute but lack a hydrogen bond-donating group. The solubility will depend on the specific dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are of intermediate polarity and can effectively solvate the molecule through dipole-dipole interactions and dispersion forces. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will result in weak solute-solvent interactions, leading to poor solubility. |

Logical Relationship of Molecular Features to Solubility:

Caption: Factors influencing the solubility of the target compound.

Practical Implications in Drug Development

The solubility data obtained for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate has several important applications in the drug development pipeline:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification is crucial for achieving high yields and purity.

-

Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable co-solvents and vehicles is necessary for developing suitable formulations.

-

Crystallization Studies: Solubility data is fundamental for designing crystallization processes to obtain the desired polymorphic form of the compound.

Conclusion

While specific, publicly available solubility data for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is limited, a thorough understanding of its molecular structure and the principles of solubility allows for a rational prediction of its behavior in various organic solvents. The application of a robust and validated experimental method, such as the shake-flask technique, is essential for obtaining accurate and reliable solubility data. This information is indispensable for the efficient and successful development of new pharmaceutical agents.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

-

Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. PubMed. [Link]

-

SOLVENT EFFECTS ON THE FLUORESCENT STATES OF INDOLE DERIVATIVES‐DIPOLE MOMENTS. Sci-Hub. [Link]

-

Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.st [sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate: A Focus on Starting Materials and Strategic Selection

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The specific derivative, ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, represents a valuable and functionalized building block for drug discovery programs. Its strategic substitution pattern—a bromine atom at the 7-position for potential cross-coupling, a methyl group at the 5-position, and an ethyl ester at the 2-position for further elaboration—makes it a highly versatile intermediate. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this target molecule. We will focus on the logical selection of starting materials and the critical reaction mechanisms, moving beyond a simple recitation of steps to explain the causality behind the chosen methodology. The core strategy leverages a powerful combination of the Japp-Klingemann reaction to construct a key hydrazone intermediate, followed by the classic Fischer indole synthesis for the final cyclization.[2][3]

Strategic Approach: Selecting the Optimal Indole Synthesis

While several named reactions exist for indole synthesis, such as the Reissert[4] and Bischler-Möhlau[5][6] methods, the Fischer indole synthesis remains one of the most reliable and widely used routes due to its versatility and tolerance of various substituents.[7] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7][8]

For the synthesis of indole-2-carboxylates specifically, the direct use of a simple arylhydrazine and an α-ketoester like ethyl pyruvate can be effective. However, a more elegant and often higher-yielding approach involves the in-situ formation of the requisite hydrazone via the Japp-Klingemann reaction .[9][10] This method couples an aryl diazonium salt with a β-keto-ester, which then rearranges to the desired α-arylhydrazono ester.[2] This pathway offers excellent control and avoids the isolation of potentially unstable hydrazine intermediates.

The selected strategy, therefore, proceeds in two key stages:

-

Diazotization and Japp-Klingemann Coupling: Conversion of a substituted aniline into a diazonium salt, followed by reaction with a β-keto-ester to form the crucial hydrazone intermediate.

-

Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield the final indole product.

Core Starting Materials: Selection and Synthesis

The success of this synthesis hinges on two commercially available or readily synthesized starting materials: a substituted aniline and a β-keto-ester.

The Aryl Component: 4-Bromo-2-methylaniline

This molecule provides the C4, C5, C6, C7, and N1 atoms of the indole ring. The bromine at the 4-position and the methyl group at the 2-position directly translate to the 7-bromo and 5-methyl substituents on the final product, respectively.

-

Commercial Availability: 4-Bromo-2-methylaniline (CAS 583-75-5) is available from numerous chemical suppliers.[11]

-

Synthesis Protocol (if required): If not purchased, it can be synthesized from o-toluidine (2-methylaniline). The synthesis involves a regioselective bromination. A common laboratory method involves the protection of the amine as an acetamide, followed by bromination and subsequent deprotection.[12] This ensures bromination occurs at the para position relative to the activating amino group.

The Carbonyl Component: Ethyl 2-methyl-3-oxobutanoate

This β-keto-ester provides the C2 and C3 atoms of the indole ring. The Japp-Klingemann reaction with this substrate is designed to yield a hydrazone of ethyl pyruvate after rearrangement and loss of an acetyl group.[3] This ultimately installs the desired ethyl carboxylate group at the C2 position of the indole.

-

Commercial Availability: Ethyl 2-methyl-3-oxobutanoate (CAS 609-14-3) is a common and inexpensive reagent.

-

Causality of Choice: The use of a β-keto-ester like ethyl 2-methyl-3-oxobutanoate is central to the Japp-Klingemann strategy. The reaction proceeds via nucleophilic attack of the enolate of the β-keto-ester onto the diazonium salt. The subsequent acid- or base-catalyzed cleavage of the acyl group is facile and drives the formation of the stable hydrazone.[2]

Detailed Experimental Protocols

Step 1: Preparation of the (4-Bromo-2-methylphenyl)hydrazone Intermediate via Japp-Klingemann Reaction

This one-pot procedure combines the diazotization of the aniline and the subsequent coupling reaction.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

-

Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[13]

-

In a separate, larger flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature at 0-5 °C.

-

Allow the reaction mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight. A yellow or orange precipitate of the hydrazone should form.

-